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Compound of Interest

Compound Name: Linerixibat

Cat. No.: B607791

New clinical trial data for the investigational drug linerixibat showcases a significant reduction
in the debilitating itch associated with cholestatic pruritus, offering a potential new therapeutic

avenue for patients with primary biliary cholangitis (PBC). While direct head-to-head trials are

limited, a comparison of available data suggests linerixibat may offer a favorable efficacy and
safety profile over current standard-of-care treatments.

Cholestatic pruritus, a severe and persistent itch, is a common and burdensome symptom of
cholestatic liver diseases like PBC.[1][2] The current standard of care involves a stepwise
approach with medications such as cholestyramine, rifampin, naltrexone, and sertraline.[2][3][4]
However, these treatments have variable efficacy and can be associated with significant side
effects. Linerixibat, a novel ileal bile acid transporter (IBAT) inhibitor, represents a targeted
approach to treating cholestatic pruritus by reducing the systemic bile acid load.

Mechanism of Action: A Targeted Approach

Linerixibat is a highly potent, minimally absorbed inhibitor of the ileal bile acid transporter
(IBAT). The IBAT is responsible for the reabsorption of bile acids from the small intestine back
into the liver. By blocking this transporter, linerixibat increases the fecal excretion of bile acids,
thereby reducing the concentration of these potential pruritogens in the systemic circulation.

In contrast, standard therapies have different mechanisms of action. Cholestyramine is a bile
acid sequestrant that binds to bile acids in the intestine, preventing their reabsorption. Rifampin
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is thought to work by inducing enzymes that may alter the metabolism of pruritogens.
Naltrexone is an opioid antagonist that counteracts the effects of endogenous opioids, which
are believed to play a role in the perception of itch. Sertraline, a selective serotonin reuptake
inhibitor (SSRI), is thought to modulate itch signaling in the central nervous system.

Performance Benchmarking: Linerixibat vs.
Standard of Care

The recently completed Phase Il GLISTEN trial provides robust data on the efficacy of
linerixibat in patients with moderate to severe cholestatic pruritus due to PBC. While this trial
was placebo-controlled, a significant portion of enrolled patients were already on stable doses
of standard-of-care medications, providing some context for linerixibat's performance in a real-
world setting.

A direct comparison of efficacy across different clinical trials is challenging due to variations in
study design, patient populations, and outcome measures. However, the following tables
summarize the available quantitative data to facilitate an indirect comparison.

Efficacy Data Summary
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. Key Efficacy
Treatment Study/Analysis ) Results
Endpoint
Change from baseline
in Worst Itch- -2.86 (Linerixibat) vs.
Linerixibat GLISTEN (Phase 1) Numerical Rating -2.15 (Placebo)
Scale (WI-NRS) over (p=0.0013)
24 weeks
Proportion of patients
with >3-point 56% (Linerixibat) vs.
reduction in WI-NRS 43% (Placebo)
at Week 24
45.5%

Cholestyramine

Zuin et al. (RCT)

Pruritus resolution

(Cholestyramine) vs.
36.8% (DEAE-

dextran)

Meta-analysis

Symptom relief

Insufficient data to

confirm efficacy

Meta-analysis of 5

Complete or partial

77% (Rifampin) vs.

Rifampin ) ) 20%
RCTs resolution of pruritus )
(Placebo/Alternative)
Mean change in -54% (Naltrexone) vs.
Naltrexone Terg et al. (RCT)

daytime itching

+8% (Placebo)

Mean change in

nighttime itching

-44% (Naltrexone) vs.
+7% (Placebo)

Sertraline

Mayo et al.

Decrease in VAS
score (75-100
mg/day)

35% reduction from

baseline

Ataei et al. (RCT)

Reduction in VAS

score

-46% (Sertraline) vs.
-43% (Rifampin)
(p=0.740)
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Safety and Tolerability Summary

Treatment Common Adverse Events
Linerixibat Diarrhea, abdominal pain
Cholestyramine Constipation, diarrhea, bloating
Rifampin Hepatotoxicity, hemolytic anemia, renal

impairment

Opioid withdrawal-like symptoms (tachycardia,
Naltrexone . .
hypertension), recurrence of pain

Sertraline Sleep disorders, restlessness, loss of appetite

Experimental Protocols
Linerixibat: GLISTEN Phase Il Trial

The GLISTEN trial was a randomized, multicenter, double-blind, placebo-controlled study.

» Patient Population: Adults with a documented diagnosis of PBC and moderate-to-severe
pruritus (defined as a Worst Itch Numerical Rating Scale [WI-NRS] score of >4).

« Intervention: Patients were randomly assigned to receive either oral linerixibat 40 mg twice
daily or a matching placebo.

e Primary Endpoint: The primary outcome was the change in pruritus severity over 24 weeks,
assessed using the WI-NRS, which ranges from 0 (no itching) to 10 (worst imaginable
itching).

« Stratification: Randomization was stratified by pruritus severity (moderate or severe) and
concomitant use of pruritus treatments (bile acid binding resins, other treatments, or none).

Standard of Care: General Methodologies from Clinical
Trials

Clinical trials for standard-of-care treatments have varied in design, but generally follow these
principles:
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» Patient Population: Patients with cholestatic liver disease and significant pruritus.
 Interventions:

o Cholestyramine: Doses typically range from 4 to 16 grams per day.

o Rifampin: Doses generally range from 150 to 600 mg per day.

o Naltrexone: Typically initiated at a low dose (e.g., 12.5 mg/day) and titrated up to 50
mg/day to minimize withdrawal-like side effects.

o Sertraline: Doses often range from 75 to 100 mg per day.

o Outcome Measures: Pruritus is commonly assessed using a Visual Analogue Scale (VAS) or
a Numerical Rating Scale (NRS). Other endpoints may include sleep disturbance and quality
of life questionnaires.

o Study Design: Many studies have been randomized, placebo-controlled trials, often with a
crossover design. Meta-analyses have also been crucial in evaluating the efficacy of these
established therapies.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and therapeutic interventions, the following
diagrams illustrate the pathophysiology of cholestatic pruritus and the workflow of a typical
clinical trial for this condition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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